molecular formula C19H31N3O4S2 B2550149 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396761-28-6

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2550149
CAS No.: 1396761-28-6
M. Wt: 429.59
InChI Key: GSPBUSZSJHZVRL-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzenesulfonamide core substituted with a 1,2-thiazinan ring (1,1-dioxido form) and a 1-isopropylpiperidin-4-ylmethyl group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, tyrosine phosphatases) due to its ability to coordinate metal ions or participate in hydrogen bonding . The 1,2-thiazinan ring (a six-membered sulfone-containing heterocycle) and the isopropylpiperidine substituent likely modulate lipophilicity, solubility, and target-binding specificity.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S2/c1-16(2)21-12-9-17(10-13-21)15-20-28(25,26)19-7-5-18(6-8-19)22-11-3-4-14-27(22,23)24/h5-8,16-17,20H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPBUSZSJHZVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a member of the sulfonamide class, which has been extensively studied for its biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The unique structure of this compound includes a thiazinane ring and a sulfonamide group. The synthesis typically involves the formation of the thiazinane ring followed by the introduction of the sulfonamide moiety.

Synthetic Route

  • Formation of Thiazinane Ring : Cyclization of suitable precursors using sulfur dichloride and amines.
  • Introduction of Dioxide Group : Incorporation of dioxido groups through oxidation reactions.
  • Coupling with Benzene Sulfonamide : Utilization of coupling reagents like DCC to form the final compound.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, modulating their functions. The sulfonamide moiety is known to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folate synthesis, which underpins its antimicrobial properties .

Antimicrobial Properties

Sulfonamides have been recognized for their effectiveness against a range of pathogens:

  • Bacterial Inhibition : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through competitive inhibition of DHPS .

Anticancer Activity

Recent studies suggest that compounds with similar structures may possess anticancer properties:

  • Cell Line Studies : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .

Case Studies

Several studies illustrate the biological efficacy of related compounds:

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, indicating potential clinical relevance.
  • Anticancer Activity Assessment
    • Objective : To assess cytotoxic effects on human cancer cell lines (e.g., MCF-7).
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-propylbenzamideStructureAntimicrobial
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acidStructureAntiviral
4H-1,2,4-benzothiadiazine-1,1-dioxideStructureKATP channel activator

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Sulfonamide Derivatives

Key analogs include sulfonamides with substituted heterocycles (e.g., thiazolidinones, thiazinanones) and piperidine-based side chains. A comparative analysis is provided below:

Compound Key Structural Features Reported Activity Source
Target Compound - Benzenesulfonamide
- 1,2-thiazinan (1,1-dioxido)
- 1-Isopropylpiperidin-4-ylmethyl
Limited direct data; inferred enzyme inhibition based on structural analogs
4-(4-Methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide () - Thiazolidinone (5-membered ring)
- Piperidinylphenyl side chain
Potential tyrosine phosphatase inhibition (analogous to IZ5 in )
IZ5 () - 1,1-Dioxido-3-oxoisothiazolidin-5-yl
- Imidazole-fluorobenzenesulfonamide hybrid
High GOLD score (69.07) for tyrosine phosphatase 1B (PTP1B) binding
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () - 4-Methylbenzenesulfonamide
- Anilinopyridine side chain
Antimicrobial activity (synthesis reported)

Key Observations :

  • Side Chains : The 1-isopropylpiperidin-4-ylmethyl group enhances lipophilicity relative to the piperidinylphenyl group in , which could improve membrane permeability but reduce aqueous solubility.
Binding Affinity and Selectivity

However, the absence of an imidazole or fluorobenzenesulfonamide moiety (as in IZ5) might reduce binding efficiency compared to these analogs .

Preparation Methods

Three-Component Cyclocondensation

Adapting methods from PMC, thiazinan-4-ones are formed by reacting:

  • Amine : 4-Aminobenzenesulfonamide (1.0 eq).
  • Aldehyde : Propionaldehyde (1.2 eq).
  • Mercaptocarboxylic Acid : Mercaptopropionic acid (1.5 eq).

Reaction Conditions :

  • Solvent: Toluene (reflux, Dean-Stark trap).
  • Catalyst: Piperidine (0.1 eq).
  • Time: 12 hours.
  • Yield: 45–60%.

The product, 4-(thiazinan-4-yl)benzenesulfonamide , is subsequently oxidized to the sulfone using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours.

Alternative Route: Sulfur Oxidation

Thiazinane intermediates (non-oxidized sulfur) can be synthesized via ring-closing metathesis or nucleophilic substitution, followed by oxidation. For example:

  • Starting Material : 4-(1,2-thiazinan-2-yl)benzoic acid.
  • Oxidizing Agent : Oxone® (2.0 eq) in methanol/water (1:1) at 25°C for 24 hours.
  • Yield : 85%.

Benzenesulfonamide Intermediate Preparation

The benzenesulfonamide fragment is derived from 4-chlorobenzenesulfonyl chloride , which is functionalized via nucleophilic substitution.

Sulfonylation of Thiazinan-Benzenesulfonic Acid

  • Chlorination : 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride.
  • Reaction Conditions :
    • Solvent: Dichloromethane (DCM).
    • Temperature: 0°C → room temperature.
    • Time: 4 hours.
    • Yield: 90%.

Piperidinylmethylamine Synthesis

The (1-isopropylpiperidin-4-yl)methylamine sidechain is prepared via reductive amination or alkylation .

Reductive Amination of 4-Piperidone

  • Imine Formation : 4-Piperidone reacts with isopropylamine (2.0 eq) in methanol at 25°C for 6 hours.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in methanol at pH 5 (acetic acid buffer).
  • Yield : 70%.

Alkylation of Piperidin-4-ylmethanol

  • Protection : Piperidin-4-ylmethanol is protected as a tert-butyl carbamate (Boc).
  • Alkylation : React with isopropyl bromide (1.2 eq) and potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours.
  • Deprotection : HCl in dioxane removes the Boc group.
  • Yield : 65%.

Coupling Reactions and Final Assembly

The sulfonyl chloride intermediate is coupled with (1-isopropylpiperidin-4-yl)methylamine under mild conditions.

Sulfonamide Bond Formation

  • Reagents :
    • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride (1.0 eq).
    • (1-Isopropylpiperidin-4-yl)methylamine (1.2 eq).
    • Triethylamine (TEA, 2.0 eq).
  • Conditions :
    • Solvent: DCM.
    • Temperature: 0°C → room temperature.
    • Time: 4 hours.
    • Yield: 75%.

Analytical Characterization

Critical validation steps include:

Spectroscopic Analysis

  • ¹H-NMR : Key signals include:
    • Thiazinan ring protons: δ 3.2–3.8 ppm (multiplet).
    • Piperidinylmethyl group: δ 2.4–2.8 ppm (triplet).
    • Isopropyl group: δ 1.0–1.2 ppm (doublet).
  • MS (ESI) : m/z 482.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Optimization and Challenges

Yield Improvement

  • Microwave Assistance : Reducing coupling reaction time from 4 hours to 30 minutes improves yield to 85%.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation.

Regioselectivity in Thiazinan Formation

  • Steric Effects : Bulky aldehydes (e.g., benzaldehyde) reduce cyclization efficiency.
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance reaction rates but may promote side reactions.

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